Chain Length Optimization: PEG4 (n=4) Maximizes PROTAC Degradation Efficiency vs. PEG2 (n=2) and PEG6 (n=6)
In a systematic PROTAC structure-activity relationship (SAR) study, a series of VHL-recruiting BRD4 degraders were synthesized with varying PEG linker lengths. The PEG4-linked PROTAC (n=4) achieved maximal DC₅₀ potency relative to both shorter (PEG2, n=2) and longer (PEG6, n=6) analogs [1].
| Evidence Dimension | Cellular degradation potency (DC₅₀, nM) |
|---|---|
| Target Compound Data | PEG4-linked PROTAC: DC₅₀ = 3.2 nM |
| Comparator Or Baseline | PEG2-linked PROTAC: DC₅₀ = 12.5 nM; PEG6-linked PROTAC: DC₅₀ = 8.7 nM |
| Quantified Difference | PEG4 exhibits 3.9-fold higher potency than PEG2 and 2.7-fold higher potency than PEG6 |
| Conditions | HEK293 cells, BRD4 degradation measured by HiBiT assay, 24-hour treatment |
Why This Matters
This demonstrates that the PEG4 spacer length (contour length ≈14 Å) is empirically optimal for productive ternary complex formation in this PROTAC system, and that substituting PEG2 or PEG6 linkers without validation risks 2.7–3.9-fold losses in degradation efficiency.
- [1] BOC Sciences PT Center. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. 2025. (Citing internal PROTAC SAR data comparing PEG2, PEG4, and PEG6 linkers). View Source
